(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate
CAS No.: 207291-76-7
Cat. No.: VC2383290
Molecular Formula: C18H19NO5
Molecular Weight: 329.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 207291-76-7 |
|---|---|
| Molecular Formula | C18H19NO5 |
| Molecular Weight | 329.3 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate |
| Standard InChI | InChI=1S/C18H17NO4.H2O/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21);1H2/t11-;/m0./s1 |
| Standard InChI Key | GAPWKFLOMOFHGO-MERQFXBCSA-N |
| Isomeric SMILES | C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O |
| SMILES | CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O |
| Canonical SMILES | CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O |
Introduction
Applications in Peptide Synthesis
FMOC-protected amino acids are crucial in solid-phase peptide synthesis (SPPS), where they allow for the sequential addition of amino acids to a growing peptide chain. The FMOC group is easily removable under mild conditions, typically using piperidine, which does not damage the peptide chain.
Research Findings
While specific research findings on (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate are not available, related compounds like (2S)-2-([(9H-fluoren-9-yl)methoxy]carbonyl)amino)-3-(quinolin-3-yl)propanoic acid have been studied for their structural properties and applications in organic synthesis .
Data Tables
Given the lack of specific data on (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate, the following table summarizes general properties of a related compound:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume